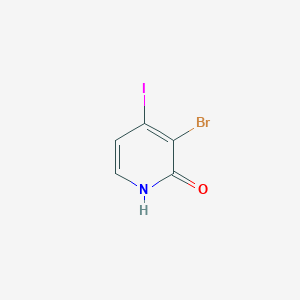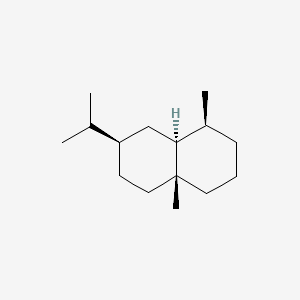
(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene is a complex organic compound with a unique structure. It belongs to the class of decahydronaphthalenes, which are known for their diverse chemical properties and applications. This compound is characterized by its isopropyl and dimethyl groups attached to a decahydronaphthalene backbone, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired decahydronaphthalene structure. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts to further saturate the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, metal catalysts (palladium, platinum).
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can produce halogenated derivatives of the original compound .
Scientific Research Applications
(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- γ-Muurolene
- trans-γ-cadinene
- cis-γ-cadinene
- γ-Bulgarene
- τ-cadinene
- δ-muurolene
- γ-Amorphene
Uniqueness
What sets (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene apart from these similar compounds is its specific arrangement of isopropyl and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H28 |
|---|---|
Molecular Weight |
208.38 g/mol |
IUPAC Name |
(3R,4aS,5S,8aR)-5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15+/m0/s1 |
InChI Key |
DYEQPYSFRWUNNV-LJISPDSOSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)C)C |
Canonical SMILES |
CC1CCCC2(C1CC(CC2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


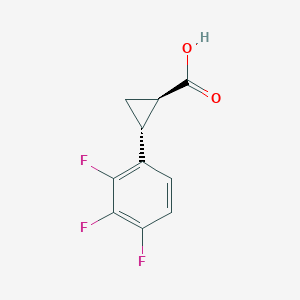

![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)

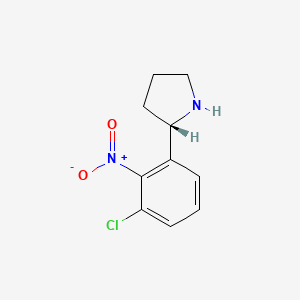
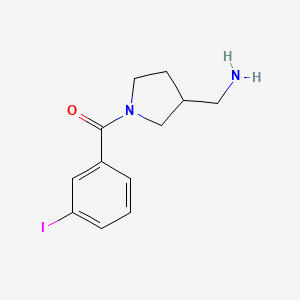

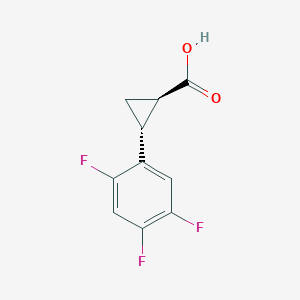
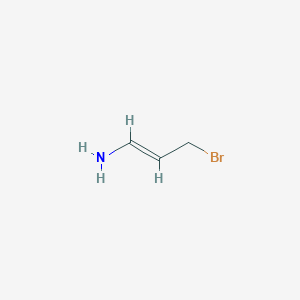

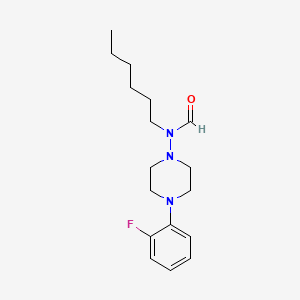
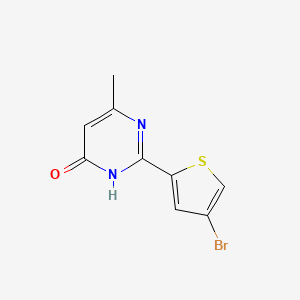
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
